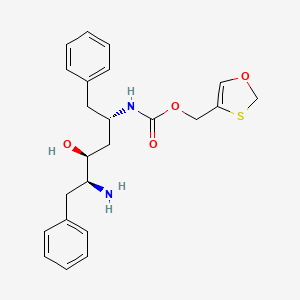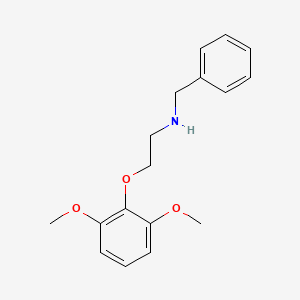![molecular formula C10H24N2O B15288011 2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)
2-[4-Aminopentyl(propyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Aminopentyl(propyl)amino]ethanol is a chemical compound with the molecular formula C9H22N2O It is a colorless liquid that is primarily used as a pharmaceutical intermediate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Aminopentyl(propyl)amino]ethanol typically involves multiple steps. One common method starts with the reaction of 2-pentanone with an appropriate amine to form an intermediate. This intermediate is then subjected to further reactions, including reduction and amination, to yield the final product. The reaction conditions often involve the use of solvents like methanol and catalysts such as hydrogen chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-pressure reactors and automated systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-Aminopentyl(propyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents and bases like sodium hydroxide
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
2-[4-Aminopentyl(propyl)amino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It serves as a precursor in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-Aminopentyl(propyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, including changes in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Aminopentyl(ethyl)amino]ethanol
- 2-[4-Aminopentyl(methyl)amino]ethanol
- 2-[4-Aminopentyl(butyl)amino]ethanol
Uniqueness
2-[4-Aminopentyl(propyl)amino]ethanol is unique due to its specific alkyl chain length and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H24N2O |
|---|---|
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2-[4-aminopentyl(propyl)amino]ethanol |
InChI |
InChI=1S/C10H24N2O/c1-3-6-12(8-9-13)7-4-5-10(2)11/h10,13H,3-9,11H2,1-2H3 |
InChI Key |
YIVNJZXMCAPLFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCC(C)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)
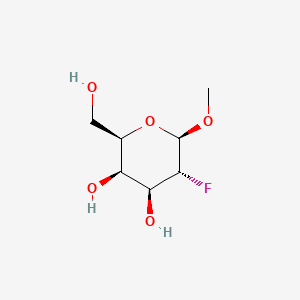
![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)

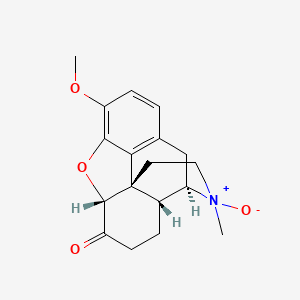
![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)
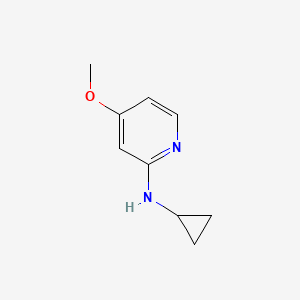
![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)
![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)
